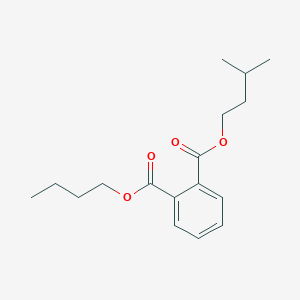

Phthalic acid, butyl 3-methylbutyl ester

Description

Phthalic acid, butyl 3-methylbutyl ester is a diester derivative of phthalic acid (benzene-1,2-dicarboxylic acid) with two distinct alkyl substituents: a butyl (C₄H₉) group and a 3-methylbutyl (C₅H₁₁, isoamyl) group. Its molecular formula is C₁₇H₂₂O₄, with a molecular weight of 290.35 g/mol. This compound is synthesized via esterification reactions and has been identified in natural sources such as plant extracts (e.g., Phlomis medicinalis and Dendrophthoe falcata) and algal biosynthetic pathways .

Properties

CAS No. |

144648-76-0 |

|---|---|

Molecular Formula |

C17H24O4 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

1-O-butyl 2-O-(3-methylbutyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C17H24O4/c1-4-5-11-20-16(18)14-8-6-7-9-15(14)17(19)21-12-10-13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |

InChI Key |

NYOZPEMTFVFJBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification: Conventional Synthesis Pathways

The most widely documented method for synthesizing phthalic acid esters involves Fischer esterification, where phthalic anhydride reacts with alcohols in the presence of acid catalysts. For butyl 3-methylbutyl ester, this typically requires a two-step process due to the steric hindrance introduced by the branched 3-methylbutyl group.

Reaction Mechanism and Stoichiometry

Phthalic anhydride first reacts with butanol to form the monoester (butyl hydrogen phthalate), followed by esterification with 3-methyl-1-butanol. The general reaction is:

$$

\text{Phthalic anhydride} + \text{Butanol} \rightarrow \text{Butyl hydrogen phthalate} \quad

$$

$$

\text{Butyl hydrogen phthalate} + \text{3-Methyl-1-butanol} \rightarrow \text{Phthalic acid, butyl 3-methylbutyl ester} \quad

$$

Stoichiometric ratios are critical, with a 1:2 molar ratio of phthalic anhydride to total alcohol recommended for optimal yield. Excess alcohol (10–50% beyond stoichiometry) is often used to drive the reaction to completion.

Two-Step Esterification with Sequential Alcohol Addition

Patents highlight a sequential alcohol addition strategy to minimize symmetrical diester byproducts. This method ensures higher selectivity for the mixed ester.

First-Stage Reaction: Butanol Esterification

Phthalic anhydride and butanol are reacted at 90–130°C for 15–60 minutes under atmospheric pressure. The exothermic reaction requires careful temperature control to avoid di-ester formation. For example:

Second-Stage Reaction: 3-Methyl-1-Butanol Esterification

The monoester is then reacted with 3-methyl-1-butanol under vacuum (100–200 mmHg) at 140–220°C. Key parameters include:

- Catalyst : 0.1–1.0 wt% sulfuric acid or p-toluenesulfonic acid.

- Time : 4–7 hours for >98% yield.

- Byproduct Management : Excess alcohol and water are removed via distillation, reducing di-ester content to <5%.

Table 1: Optimized Conditions for Two-Step Synthesis

| Parameter | First Stage | Second Stage |

|---|---|---|

| Temperature | 90–130°C | 140–220°C |

| Pressure | Atmospheric | 100–200 mmHg |

| Catalyst Concentration | 0.5 wt% H2SO4 | 0.3 wt% p-TsOH |

| Yield | 95–99% | 98–99% |

Catalytic Processes for Industrial-Scale Production

Industrial methods emphasize cost efficiency and scalability, often using mixed alcohol feeds and reusable catalysts.

Single-Reactor Continuous Process

A continuous process involves simultaneous feeding of phthalic anhydride, butanol, and 3-methyl-1-butanol into a reactor with a stripping column. For example:

Purification and Quality Control

Post-synthesis purification is critical to meet industrial standards. Common steps include:

- Neutralization : Aqueous sodium bicarbonate washes to remove residual acid.

- Distillation : Vacuum distillation (0.2–25 mmHg) at 210°C to recover unreacted alcohols.

- Steam Stripping : Reduces free alcohol content to <150 ppm.

Gas chromatography (GC) with SE-30 columns is the primary analytical tool, with retention times of 29.3–32.1 minutes for phthalate isomers.

Thermodynamic and Kinetic Considerations

Thermodynamic data inform reaction optimization:

- Enthalpy of Formation : ΔfH°(solid) = -941.0 ± 5.0 kJ/mol.

- Vaporization Enthalpy : ΔvapH = 74.10 kJ/mol.

- Boiling Point : 769.16 K (496.01°C).

Higher temperatures (>180°C) accelerate esterification but risk decomposition. Kinetic studies suggest an activation energy of ~85 kJ/mol for the second-stage reaction.

Chemical Reactions Analysis

Types of Reactions

Phthalic acid, butyl 3-methylbutyl ester undergoes various chemical reactions, including:

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products

Hydrolysis: Phthalic acid and butyl 3-methylbutanol.

Oxidation: Phthalic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Plasticizers

Phthalic acid, butyl 3-methylbutyl ester is primarily employed as a plasticizer in the production of flexible PVC products. Its inclusion improves the mechanical properties of plastics, making them more suitable for various applications such as:

- Construction Materials: Used in flooring, wall coverings, and roofing materials.

- Automotive Components: Enhances the flexibility and durability of interior parts.

- Consumer Goods: Found in toys, medical devices, and packaging materials.

Cosmetic and Personal Care Products

Due to its ability to improve texture and stability, this compound is often integrated into cosmetics and personal care products. It serves functions such as:

- Fragrance Fixative: Extends the longevity of scents in perfumes.

- Nail Polish: Increases chip resistance and enhances gloss.

Antimicrobial Properties

Research indicates that phthalate esters exhibit significant antimicrobial activity against various pathogens. For instance, di-n-butyl phthalate has shown effectiveness against Escherichia coli and Bacillus subtilis . This property opens avenues for its application in medical supplies where antimicrobial surfaces are crucial.

Insecticidal Activity

Phthalate esters have demonstrated insecticidal properties attributed to their ability to inhibit acetylcholinesterase activity. Studies have reported that di-n-butyl phthalate can effectively kill mosquito larvae at specific concentrations . This suggests potential use in pest control formulations.

Ecotoxicology

Phthalate esters are recognized as environmental pollutants due to their persistence and bioaccumulation potential. They have been detected in various ecosystems, raising concerns about their impact on wildlife and human health . Regulatory bodies like the United States Environmental Protection Agency have classified several phthalates as priority pollutants due to their potential health risks.

Biodegradation Studies

Recent studies have explored the biodegradation pathways of phthalate esters in natural environments. Certain microorganisms have been identified that can metabolize these compounds, suggesting a possible bioremediation strategy for contaminated sites .

Case Studies

Mechanism of Action

The mechanism of action of phthalic acid, butyl 3-methylbutyl ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and extensibility of the material . In biological systems, it may interact with hormone receptors, potentially leading to endocrine-disrupting effects . The exact molecular targets and pathways involved in these interactions are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Phthalate Esters

Structural and Physicochemical Properties

The biological and environmental behaviors of phthalate esters are heavily influenced by their substituent groups. Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents | logP (Predicted) | Key Features |

|---|---|---|---|---|---|

| Phthalic acid, butyl 3-methylbutyl ester | C₁₇H₂₂O₄ | 290.35 | Butyl (C₄), 3-methylbutyl (C₅) | ~5.2 (moderate lipophilicity) | Branched C₅ group enhances steric hindrance |

| Dibutyl phthalate (DBP) | C₁₆H₂₂O₄ | 278.34 | Butyl (C₄), Butyl (C₄) | ~4.7 | Linear C₄ chains; high environmental prevalence |

| Butyl benzyl phthalate (BBP) | C₁₉H₂₀O₄ | 312.36 | Butyl (C₄), Benzyl | ~5.8 | Aromatic benzyl group increases rigidity |

| Phthalic acid, butyl hept-3-yl ester | C₁₉H₂₈O₄ | 320.42 | Butyl (C₄), Hept-3-yl (C₇) | ~7.1 | Longer C₇ chain enhances hydrophobicity |

| Phthalic acid, bis(7-methyloctyl) ester | C₂₆H₄₂O₄ | 430.61 | 7-methyloctyl (C₉) x2 | ~9.3 | Highly branched; antiproliferative activity |

Key Observations :

Mechanistic Insights :

Environmental Persistence and Metabolism

- Environmental Prevalence: DBP and BBP are pervasive pollutants due to their use in plastics.

- Degradation Pathways: Shorter-chain phthalates (e.g., DBP) are hydrolyzed to monoesters and excreted, while longer/branched analogs undergo oxidative metabolism. The 3-methylbutyl group may slow hydrolysis, extending environmental half-life .

Q & A

Basic Research Questions

Q. How can researchers accurately identify Phthalic acid, butyl 3-methylbutyl ester in complex environmental or biological matrices?

- Methodological Answer : Utilize hyphenated techniques such as GC-MS or LC-MS for structural elucidation. For example, GC-MS with a 17-component phthalate mixture (e.g., Dr Ehrenstorfer GmbH standards) can resolve co-eluting peaks . Sample preparation should include solvent extraction (e.g., hexane or ethyl acetate) and purification steps to minimize matrix interference . Calibration with certified reference materials ensures accuracy.

Q. What extraction techniques are optimal for isolating phthalic acid esters from plant or soil matrices?

- Methodological Answer : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) using solvents like hexane , ethyl acetate , or dichloromethane is recommended. For plant tissues (e.g., Pterocarpus erinaceus bark), cyclohexane or ether-based extractions have been effective in isolating esters like phthalic acid di(2-propylpentyl) ester . Soil samples require sonication-assisted extraction followed by cleanup with Florisil columns to remove interfering organic matter .

Q. What are the standard protocols for quantifying trace levels of phthalic acid esters in biological samples?

- Methodological Answer : Quantify using isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., d₄-phthalates) to correct for matrix effects. For serum or tissue samples, derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility in GC-MS analysis . Limit of detection (LOD) should be validated using spiked recovery experiments (e.g., 80–120% recovery range) .

Advanced Research Questions

Q. What are the common sources of contamination leading to false positives in phthalic acid ester analysis, and how can they be mitigated?

- Methodological Answer : Contamination often arises from plastic labware (e.g., vial caps) or solvents. For example, butyl 3-methylbutyl ester traces detected at 0.5–0.7% in microbial consortium studies were attributed to vial cap leaching . Mitigation strategies include:

- Using glass or PTFE containers.

- Pre-washing solvents with activated charcoal.

- Blank sample runs to identify background interference.

- Reporting results only when identification probability exceeds 90% (e.g., NIST library match) .

Q. How do structural variations in phthalic acid esters influence their interaction with biological systems, and what methodologies are used to study these effects?

- Methodological Answer : Esters with branched alkyl chains (e.g., butyl 3-methylbutyl) exhibit higher hydrophobicity, enhancing bioaccumulation. Methods include:

- Molecular docking simulations to predict binding affinity with receptors like PPAR-γ .

- In vitro assays using hepatic microsomes to study metabolic pathways (e.g., hydrolysis to phthalic acid) .

- Comparative studies with linear-chain analogs (e.g., dibutyl phthalate) to assess endocrine disruption potency .

Q. When encountering conflicting data on the environmental persistence of phthalic acid esters, what validation strategies should be employed?

- Methodological Answer : Address discrepancies through:

- Inter-laboratory validation using standardized protocols (e.g., EPA Method 6060).

- Degradation studies under controlled conditions (e.g., UV exposure for photolysis rates).

- Meta-analysis of peer-reviewed data, prioritizing studies with robust QA/QC measures (e.g., recovery rates, certified reference materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.